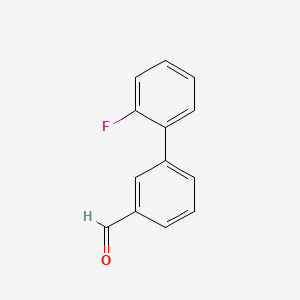

3-(2-Fluorophenyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZDTHCXEQVVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382212 | |

| Record name | 3-(2-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-33-7 | |

| Record name | 3-(2-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Fluorophenyl)benzaldehyde

CAS Number: 676348-33-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)benzaldehyde, also known as 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde, is a fluorinated aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds. Its unique structural features, including the biphenyl scaffold and the strategically placed fluorine atom and aldehyde group, make it a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of derivative compounds, such as metabolic stability, binding affinity to biological targets, and lipophilicity.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic routes, purification procedures, and for predicting the behavior of the compound in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 676348-33-7 | N/A |

| Molecular Formula | C₁₃H₉FO | N/A |

| Molecular Weight | 200.21 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde | N/A |

Note: Experimental data for properties such as melting point, boiling point, and density are not consistently available in the public domain. Researchers should refer to commercial supplier specifications or perform their own characterization.

Synthesis

The primary synthetic route to this compound and other biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction between 3-bromobenzaldehyde and (2-fluorophenyl)boronic acid.

Materials:

-

3-Bromobenzaldehyde

-

(2-Fluorophenyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water (for biphasic systems)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq.), (2-fluorophenyl)boronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

-

Solvent Addition: Add the chosen solvent system (e.g., a mixture of toluene and water).

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Figure 1: General workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm) due to the protons on both phenyl rings. The aldehyde proton should appear as a singlet further downfield (δ 9.5-10.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic carbons in the typical range of δ 110-160 ppm. The carbonyl carbon of the aldehyde group will be significantly deshielded, appearing around δ 190-200 ppm.

Infrared (IR) Spectroscopy

Key characteristic IR absorption bands are expected for the following functional groups:

-

C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.[5][6]

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[5][6]

-

C-F stretch: A strong band in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.[5][6]

Mass Spectrometry (MS)

In an electrospray ionization mass spectrum (ESI-MS), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 201.21. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially fragmentation of the biphenyl system.[7][8][9]

Applications in Drug Discovery and Development

Fluorinated benzaldehydes are important precursors in the synthesis of various biologically active molecules.[1][10] The introduction of a fluorine atom can modulate a compound's pharmacokinetic and pharmacodynamic properties.

Potential Signaling Pathway Involvement

While specific studies on the biological activity of this compound are limited, research on the parent compound, benzaldehyde, has shown that it can inhibit multiple signaling pathways implicated in cancer progression.[11][12][13] Benzaldehyde has been demonstrated to suppress the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways by modulating the function of 14-3-3ζ, a protein that acts as a signaling hub.[11][12][13]

It is hypothesized that this compound, as a structural analog, may exhibit similar or enhanced activity by interacting with the 14-3-3ζ protein and subsequently inhibiting these key oncogenic signaling cascades. Further research is warranted to investigate this potential mechanism of action.

Figure 2: Hypothetical signaling pathway inhibition by this compound.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura cross-coupling reaction. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reasonably predicted. The known biological activities of its parent compound, benzaldehyde, suggest that this compound may be a valuable lead structure for the development of novel therapeutics, particularly in the area of oncology. Further investigation into its synthesis, characterization, and biological evaluation is highly encouraged to fully unlock its potential.

References

- 1. nbinno.com [nbinno.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. scielo.br [scielo.br]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Chemical Properties of 3-(2-Fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of 3-(2-Fluorophenyl)benzaldehyde (CAS No. 676348-33-7), also known as 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde. This biaryl aldehyde is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The presence of a fluorine atom on one of the phenyl rings significantly influences the molecule's electronic properties, reactivity, and potential biological activity. This document consolidates available data on its physical and chemical properties, provides a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and presents its characteristic spectral data.

Chemical and Physical Properties

This compound is an aromatic organic compound with the chemical formula C₁₃H₉FO[1]. Its structure features a benzaldehyde ring substituted at the meta-position with a 2-fluorophenyl group[1]. This unique arrangement of a biphenyl system, an aldehyde functional group, and an ortho-positioned fluorine atom imparts specific steric and electronic characteristics, making it a valuable building block in synthetic chemistry[1]. The introduction of fluorine can modulate the reactivity of the aldehyde group and enhance the metabolic stability and binding affinity of derivative compounds in drug discovery[1].

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 676348-33-7 | [1] |

| Molecular Formula | C₁₃H₉FO | [1] |

| Molecular Weight | 200.21 g/mol | |

| IUPAC Name | 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde | [1] |

| Melting Point | 178-179 °C | |

| Boiling Point | 323.5 °C at 760 mmHg | |

| Density | 1.173 g/cm³ | |

| Flash Point | 215.6 °C |

Synthesis

The primary method for the synthesis of this compound and other biphenyl structures is the Suzuki-Miyaura cross-coupling reaction[1]. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In the case of this compound, this involves the coupling of 3-bromobenzaldehyde with (2-fluorophenyl)boronic acid.

Synthesis Workflow

The logical workflow for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is depicted below.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

-

3-Bromobenzaldehyde

-

(2-Fluorophenyl)boronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq.), (2-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the flask.

-

Solvent Addition: Add a 4:1 mixture of toluene and degassed water to the flask to achieve a concentration of approximately 0.2 M with respect to the 3-bromobenzaldehyde.

-

Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.5 and 10.5 ppm. The aromatic region (δ 7.0-8.5 ppm) will display a complex pattern of multiplets corresponding to the nine protons on the two phenyl rings. Due to the fluorine substitution, some of these signals may exhibit splitting due to ¹H-¹⁹F coupling.

The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group between δ 190 and 195 ppm. The aromatic region will display signals for the 12 aromatic carbons. The carbon atoms on the fluorinated ring will show splitting due to ¹³C-¹⁹F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium to Weak |

| C-H stretch (aldehyde) | 2850-2750 | Weak (often two bands) |

| C=O stretch (aldehyde) | 1710-1690 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |

| C-F stretch | 1250-1100 | Strong |

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 200.06, corresponding to the molecular formula C₁₃H₉FO. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO·) resulting in a peak at m/z 171, and the loss of carbon monoxide (CO) from the molecular ion, leading to a peak at m/z 172.

Applications in Research and Development

This compound is a versatile intermediate with significant potential in several areas of chemical research and development:

-

Pharmaceutical Synthesis: The biphenyl and fluorinated phenyl motifs are present in numerous biologically active compounds. This aldehyde can serve as a key precursor for the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability[1].

-

Materials Science: Biaryl structures are often used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The specific electronic properties conferred by the fluoro-substituted biphenyl system make this compound an interesting building block for new functional materials.

-

Agrochemicals: The introduction of fluorine into agrochemical structures can lead to increased efficacy and selectivity. This compound can be utilized in the synthesis of novel pesticides and herbicides.

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on its structure as an aromatic aldehyde, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry, materials science, and agrochemical research. Its synthesis via the well-established Suzuki-Miyaura cross-coupling reaction provides a reliable route to this important building block. This technical guide has summarized the key chemical and physical properties, provided a detailed synthetic protocol, and outlined the expected spectral characteristics of this compound to aid researchers and scientists in its application and further development.

References

Technical Guide: 3-(2-Fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Fluorophenyl)benzaldehyde, a key intermediate in organic synthesis. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.

Core Compound Data

This compound is an aromatic aldehyde featuring a biphenyl backbone with a fluorine substituent. This structure imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.

| Property | Value |

| Molecular Formula | C₁₃H₉FO |

| Molecular Weight | 200.21 g/mol |

| IUPAC Name | This compound |

| Alternate Name | 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde[1] |

| CAS Number | 676348-33-7[1] |

Synthesis and Experimental Protocol

The primary route for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This powerful method forges a carbon-carbon bond between a boronic acid and an organohalide, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize this compound from 3-formylphenylboronic acid and 1-bromo-2-fluorobenzene.

Materials:

-

3-Formylphenylboronic acid

-

1-Bromo-2-fluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 3-formylphenylboronic acid (1.0 eq), 1-bromo-2-fluorobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Solvent and Base Addition: Add toluene (100 mL), ethanol (25 mL), and an aqueous solution of potassium carbonate (2 M, 50 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15 minutes to remove oxygen.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (saturated NaCl solution).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Research and Development

The unique chemical properties of fluorinated compounds make them significant in various fields:

-

Medicinal Chemistry: The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1] Fluorinated benzaldehydes are precursors to a wide range of more complex, biologically active molecules.[1]

-

Materials Science: The electronic properties influenced by the fluorine atom make this compound a useful intermediate in the development of novel organic materials with specific electronic or optical properties.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura synthesis of this compound.

References

In-Depth Technical Guide to the Structure Elucidation of 3-(2-Fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-(2-Fluorophenyl)benzaldehyde, also known as 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde. The document details the key analytical techniques and experimental protocols used to confirm the chemical structure and purity of this compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a biphenyl derivative containing a fluorine substituent and an aldehyde functional group. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The introduction of a fluorine atom can modulate a molecule's metabolic stability, binding affinity, and bioavailability, making fluorinated biphenyls attractive building blocks in drug discovery. The aldehyde group serves as a versatile handle for further chemical transformations. Accurate structure elucidation is a critical first step in the research and development process, ensuring the identity and purity of the compound for subsequent studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 676348-33-7 |

| Molecular Formula | C₁₃H₉FO |

| Molecular Weight | 200.21 g/mol |

| Melting Point | 178-179 °C |

| Boiling Point | 323.5 °C at 760 mmHg |

| Density | 1.173 g/cm³ |

| Appearance | Off-white crystalline powder |

Synthesis

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Synthetic Scheme

The logical workflow for the synthesis is outlined below.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol adapted from a similar synthesis of a biphenyl aldehyde.[2]

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 3-formylphenylboronic acid (1.05 equivalents) and 1-bromo-2-fluorobenzene (1.0 equivalent) in a mixture of 1-propanol and water.

-

Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.003 equivalents), triphenylphosphine (0.009 equivalents), and a 2 M aqueous solution of sodium carbonate (1.2 equivalents).

-

Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Workup: Upon completion, cool the reaction mixture and add water. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Structure Elucidation

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show signals in the aromatic and aldehyde regions. The protons on the benzaldehyde ring will appear as multiplets, and the aldehydic proton will be a singlet in the downfield region (around 10 ppm). The protons on the fluorophenyl ring will also appear as multiplets, with their chemical shifts influenced by the fluorine atom.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde (-CHO) |

| ~7.2-8.0 | m | 8H | Aromatic protons |

The carbon NMR spectrum will show distinct signals for the aldehydic carbon, the aromatic carbons, and the carbon atoms directly bonded to fluorine, which will exhibit C-F coupling.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~115-145 | Aromatic Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.

Table 4: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2720, ~2820 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (200.21 g/mol ).

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 200 | [M]⁺ (Molecular ion) |

| 199 | [M-H]⁺ |

| 171 | [M-CHO]⁺ |

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the complete structure elucidation of this compound.

Caption: Workflow for structure elucidation.

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of Suzuki-Miyaura synthesis and comprehensive spectroscopic analysis. The data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry will provide a complete picture of the molecule's connectivity and functional groups, ensuring its identity and purity for use in further research and development activities. This guide provides the necessary theoretical background and practical considerations for the successful structure elucidation of this important fluorinated biphenyl derivative.

References

An In-depth Technical Guide to 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, a fluorinated aromatic aldehyde, represents a significant scaffold in medicinal chemistry and materials science. Its structure, featuring a biphenyl core with a strategically placed fluorine atom and a reactive aldehyde group, offers a unique combination of steric and electronic properties. The introduction of fluorine can profoundly influence a molecule's physicochemical and biological characteristics, including metabolic stability, binding affinity to target proteins, and membrane permeability. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on experimental details and data.

Chemical Identity and Properties

The IUPAC name for the compound is 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde . It is an aromatic organic compound with the chemical formula C₁₃H₉FO.

Table 1: Physicochemical Properties of 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde

| Property | Value | Reference |

| CAS Number | 676348-33-7 | [1] |

| Molecular Formula | C₁₃H₉FO | [1] |

| Molecular Weight | 200.21 g/mol | |

| Melting Point | 178-179°C | [1] |

| Boiling Point | 323.5°C at 760 mmHg | [1] |

| Density | 1.173 g/cm³ | [1] |

| Flash Point | 215.6°C | [1] |

| Refractive Index | 1.59 | [1] |

| LogP | 3.30520 | [1] |

Synthesis

The primary synthetic route to 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

3-Formylphenylboronic acid

-

1-Bromo-2-fluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-formylphenylboronic acid (1.2 equivalents) and 1-bromo-2-fluorobenzene (1.0 equivalent).

-

Catalyst and Base Addition: Add palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde as a solid.

Table 2: Summary of Reagents for Suzuki-Miyaura Coupling

| Reagent | Role | Stoichiometry (equiv.) |

| 1-Bromo-2-fluorobenzene | Aryl halide | 1.0 |

| 3-Formylphenylboronic acid | Organoboron | 1.2 |

| Palladium(II) acetate | Catalyst | 0.02 |

| Triphenylphosphine | Ligand | 0.08 |

| Potassium carbonate | Base | 2.0 |

| Toluene/Water | Solvent | - |

Characterization

The structure and purity of the synthesized 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde can be confirmed by various spectroscopic methods.

Logical Flow for Compound Characterization

Caption: Workflow for the characterization of 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde.

Expected Spectroscopic Data:

-

¹H NMR: Resonances in the aromatic region (7.0-8.5 ppm) and a singlet for the aldehyde proton (around 10.0 ppm).

-

¹³C NMR: Signals for aromatic carbons, the carbonyl carbon of the aldehyde (around 190 ppm), and a carbon-fluorine coupling.

-

¹⁹F NMR: A singlet or multiplet in the characteristic region for an aryl fluoride.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

-

FT-IR: A characteristic C=O stretching vibration for the aldehyde group (around 1700 cm⁻¹) and C-F stretching vibrations.

Potential Applications in Drug Development

While specific biological activity data for 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde is not extensively published, its structural motifs are present in various biologically active molecules. The aldehyde functionality serves as a versatile handle for the synthesis of more complex derivatives such as Schiff bases, imines, and alcohols, which can be screened for a wide range of pharmacological activities.

The fluorinated biphenyl scaffold is a known pharmacophore in several therapeutic areas. For instance, derivatives of fluorinated biphenyls have been investigated as inhibitors of various enzymes and as ligands for receptors. The presence of the fluorine atom can enhance the binding affinity and selectivity of a drug candidate for its biological target.

Potential areas of investigation for derivatives of 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde include:

-

Anticancer agents: Many biphenyl derivatives exhibit cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory agents: The biphenyl structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial agents: Schiff bases derived from aromatic aldehydes have shown promising antibacterial and antifungal activities.

-

Neurological disorders: Fluorinated compounds are of interest in the development of central nervous system (CNS) active drugs due to their potential to cross the blood-brain barrier.

Conclusion

2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The Suzuki-Miyaura coupling provides an efficient method for its preparation. Further derivatization of the aldehyde group can lead to a diverse library of compounds for biological screening. The strategic incorporation of a fluorine atom in the biphenyl scaffold makes this compound and its derivatives promising candidates for the development of new therapeutic agents with improved pharmacological profiles. Further research is warranted to fully explore the biological potential of this versatile molecule.

References

Technical Guide: Physical Properties of 3-(2-Fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)benzaldehyde, with the CAS Number 676348-33-7, is an aromatic organic compound featuring a benzaldehyde moiety substituted with a 2-fluorophenyl group at the 3-position.[1] Its alternate name is 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde.[1] The presence of the fluorine atom and the biphenyl structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The fluorinated biphenyl scaffold is a key feature in various biologically active molecules, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a representative workflow for its synthesis and purification.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and formulation. The table below summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉FO | [1] |

| Molecular Weight | 200.21 g/mol | [1] |

| Melting Point | 178-179 °C | [3] |

| Boiling Point | 323.5 °C at 760 mmHg | [3][4] |

| Density | 1.173 g/cm³ | [3][4] |

| Solubility | Insoluble in water; Soluble in common organic solvents such as diethyl ether, ethyl acetate, and chloroform. | Inferred from the behavior of similar aromatic aldehydes like benzaldehyde.[5][6] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental methodologies for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Heat the apparatus at a moderate rate until the temperature is about 20°C below the expected melting point (approximately 178°C).

-

Decrease the heating rate to about 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).[7] For a pure compound, this range should be narrow, typically 0.5-1.5°C.[8]

Boiling Point Determination (Thiele Tube Method)

For high-boiling point solids, the boiling point is determined under vacuum and extrapolated to atmospheric pressure, or more commonly, a small-scale method like the Thiele tube method is employed for liquids with similar boiling points. Given the high boiling point of this compound, this would typically be measured under reduced pressure. However, a general procedure for atmospheric pressure determination using a Thiele tube is described below as it is a common technique for organic compounds.

Apparatus:

-

Thiele tube

-

Mineral oil

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or microburner

Procedure:

-

Place a few drops of the molten this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube and insert the thermometer assembly, ensuring the mineral oil level is above the side arm.

-

Gently heat the side arm of the Thiele tube with a small flame.[9][10]

-

Observe a stream of bubbles emerging from the open end of the capillary tube as the liquid heats up.

-

When a continuous stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[9][11]

Density Determination

The density of a solid organic compound can be determined by measuring the mass of a known volume.

Apparatus:

-

Analytical balance

-

Volumetric flask or pycnometer

-

A solvent in which the compound is insoluble (if using displacement)

Procedure (using a pycnometer for a solid):

-

Weigh a clean, dry pycnometer (W1).

-

Add a sample of this compound to the pycnometer and weigh it again (W2).

-

Fill the pycnometer containing the solid with a liquid of known density in which the solid is insoluble, ensuring no air bubbles are trapped. Weigh the pycnometer with the solid and the liquid (W3).

-

Empty and clean the pycnometer, then fill it with only the same liquid and weigh it (W4).

-

The density of the solid is calculated using the formula: Density = [(W2 - W1) * Density of liquid] / [(W4 - W1) - (W3 - W2)]

A simpler method involves measuring the volume of a known mass of the solid by displacement of a liquid in which it is insoluble in a graduated cylinder.[12][13]

Solubility Determination

A qualitative assessment of solubility in various solvents is often sufficient for many applications.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

A range of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene, dichloromethane)

Procedure:

-

Place approximately 20-30 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the test tube for 10-20 seconds.[14]

-

Observe if the solid has dissolved completely. If not, gently warm the mixture to see if solubility increases with temperature.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent at both room temperature and upon heating.[4]

-

Based on the principle of "like dissolves like," this compound, being a relatively non-polar aromatic compound, is expected to be soluble in non-polar organic solvents and insoluble in polar solvents like water.[5][14]

Synthesis and Purification Workflow

The primary synthetic route to biphenyl compounds such as this compound is the Suzuki-Miyaura cross-coupling reaction.[1][15] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. A typical workflow for the synthesis and subsequent purification is illustrated below.

Biological Activity Context

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the fluorinated biphenyl scaffold is of significant interest in medicinal chemistry. Biphenyl derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[16] The introduction of fluorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, fluorination can enhance metabolic stability by blocking sites of oxidation and can improve binding affinity to target proteins.[1] Some fluorinated biphenyl derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors for HIV.[2] Therefore, it is plausible that this compound could serve as a precursor for compounds with interesting biological activities, warranting further investigation in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, along with standardized protocols for their experimental determination. The provided synthesis and purification workflow offers a general framework for obtaining this compound in a laboratory setting. While specific biological data is limited, the structural motifs present in this compound suggest its potential as a valuable building block for the synthesis of novel therapeutic agents. This information is intended to support researchers and scientists in their work with this versatile chemical intermediate.

References

- 1. Thermometric determination of aromatic aldehydes - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. chm.uri.edu [chm.uri.edu]

- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 14. chem.ws [chem.ws]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of 3-(2-Fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the aromatic aldehyde 3-(2-Fluorophenyl)benzaldehyde (also known as 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde). Due to the limited availability of published experimental spectra for this specific compound, this document outlines a detailed, validated protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it presents a thorough analysis of predicted spectroscopic data, supported by experimental data from closely related structural isomers, to offer a reliable reference for researchers. The information is structured to facilitate easy comparison and interpretation, with all quantitative data organized into clear tables and logical workflows visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for professionals engaged in synthetic chemistry, drug discovery, and materials science.

Introduction

This compound is a biphenyl derivative containing a reactive aldehyde functionality and a fluorine substituent. This unique combination of structural motifs makes it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The aldehyde group serves as a versatile handle for various chemical transformations, while the fluorinated phenyl ring can significantly modulate the physicochemical and biological properties of the resulting compounds, such as metabolic stability and binding affinity.

This guide addresses the current gap in readily accessible, comprehensive spectroscopic data for this compound. By providing a detailed synthesis protocol and a robust, data-driven prediction of its spectroscopic profile, we aim to empower researchers to confidently synthesize, identify, and utilize this compound in their work.

Synthesis of this compound

The most common and efficient method for the synthesis of biphenyl compounds such as this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis of this compound can be achieved by the cross-coupling of 3-formylphenylboronic acid with 1-bromo-2-fluorobenzene.

Detailed Experimental Protocol

The following is a generalized experimental protocol based on established procedures for Suzuki-Miyaura couplings.[2][3][4][5][6]

Materials:

-

3-Formylphenylboronic acid (1.0 eq)

-

1-Bromo-2-fluorobenzene (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-formylphenylboronic acid, 1-bromo-2-fluorobenzene, and potassium carbonate.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water to the flask.

-

Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

-

The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in both the aromatic and aldehydic regions. The aldehyde proton will appear as a singlet significantly downfield due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Related Compounds

| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Solvent |

| This compound (Predicted) | ~10.0 (s, 1H) | 7.2 - 8.0 (m, 8H) | CDCl₃ |

| 2-Fluorobenzaldehyde[7][8] | 10.35 (s, 1H) | 7.17 - 7.88 (m, 4H) | CDCl₃ |

| 3-Fluorobenzaldehyde[9] | 9.99 (s, 1H) | 7.33 - 7.68 (m, 4H) | CDCl₃ |

| Benzaldehyde[1] | ~10.0 (s, 1H) | 7.5 - 8.0 (m, 5H) | CDCl₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region. The aromatic region will display multiple signals due to the different carbon environments in the two phenyl rings, with carbon-fluorine coupling further splitting the signals of the fluorinated ring.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Related Compounds

| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Solvent |

| This compound (Predicted) | ~192 | 115 - 165 | CDCl₃ |

| 2-Fluorobenzaldehyde[10] | ~189 | 116 - 164 | CDCl₃ |

| 3-Fluorobenzaldehyde | ~191 | 115 - 164 | CDCl₃ |

| Benzaldehyde[11] | ~192 | 128 - 137 | CDCl₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aldehyde and aromatic functionalities. A strong C=O stretching vibration is expected, along with C-H stretching and bending frequencies for the aldehyde and aromatic rings.

Table 3: Predicted IR Data for this compound and Experimental Data for Related Compounds

| Functional Group | Predicted Wavenumber (cm⁻¹) | 2-Fluorobenzaldehyde (cm⁻¹)[12] | 3-Fluorobenzaldehyde (cm⁻¹)[13] | Benzaldehyde (cm⁻¹)[14][15] |

| Aromatic C-H Stretch | 3100 - 3000 | 3080 - 3000 | 3080 - 3000 | 3080 - 3000 |

| Aldehyde C-H Stretch | 2850 - 2750 | 2860, 2770 | 2860, 2760 | 2820, 2720 |

| Carbonyl C=O Stretch | ~1700 | ~1700 | ~1700 | ~1703 |

| Aromatic C=C Stretch | 1600 - 1450 | 1610, 1580, 1460 | 1600, 1580, 1480 | 1600, 1580, 1450 |

| C-F Stretch | 1250 - 1100 | ~1230 | ~1240 | - |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Fragmentation will likely involve the loss of the aldehyde group (-CHO) and potentially the fluorine atom.

Table 4: Predicted Mass Spectrometry Data for this compound and Experimental Data for Related Compounds

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound (Predicted) | 200 | 199, 171, 152 |

| 2-Fluorobenzaldehyde[16] | 124 | 123, 95, 75 |

| 3-Fluorobenzaldehyde[17] | 124 | 123, 95, 75 |

| Benzaldehyde[12] | 106 | 105, 77, 51 |

Logical Relationships in Spectroscopic Analysis

The interpretation of the spectroscopic data is a process of correlating structural features with the observed signals. The following diagram illustrates the logical flow from the molecular structure to the predicted spectral features.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While experimental data is sparse, the provided synthesis protocol and the detailed analysis of predicted spectra, benchmarked against known isomers, offer a robust framework for researchers. The presented tables and diagrams are designed for quick reference and to aid in the successful synthesis, identification, and application of this versatile compound in various scientific endeavors. It is recommended that any future synthesis of this compound be accompanied by full experimental characterization to further enrich the scientific literature.

References

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

- 7. scbt.com [scbt.com]

- 8. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]

- 9. 3-Fluorobenzaldehyde(456-48-4) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Fluorobenzaldehyde(446-52-6) 13C NMR [m.chemicalbook.com]

- 11. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Benzaldehyde [webbook.nist.gov]

- 13. Benzaldehyde, 3-fluoro- [webbook.nist.gov]

- 14. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. o-Fluorobenzaldehyde | C7H5FO | CID 67970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Benzaldehyde, 3-fluoro- [webbook.nist.gov]

An In-Depth Technical Guide to the NMR Spectral Analysis of 3-(2-Fluorophenyl)benzaldehyde

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Introduction

3-(2-Fluorophenyl)benzaldehyde is a biaryl carbaldehyde of interest in medicinal chemistry and materials science. The presence of the aldehyde functional group, the biphenyl scaffold, and particularly the fluorine substituent, imparts unique electronic and steric properties that make it a valuable synthetic intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of such molecules. This guide provides a detailed framework for its NMR spectral analysis, including predicted data, experimental protocols, and logical workflows.

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the following numbering scheme is used for the carbon and hydrogen atoms of this compound.

Figure 1: Chemical structure and atom numbering scheme for this compound.

Predicted NMR Spectral Data

The following data tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra, assuming deuterated chloroform (CDCl₃) as the solvent.

Predicted ¹H NMR Data

The predictions are based on known spectral data for benzaldehyde and 2-fluorobiphenyl.[1][2] The aldehyde proton (H7) is expected to be the most deshielded proton, appearing as a singlet around 10.0 ppm.[1] The aromatic protons will appear in the range of 7.1-8.0 ppm. Protons on the benzaldehyde ring (H2, H4, H5, H6) will show splitting patterns influenced by the electron-withdrawing aldehyde group and the bulky fluorophenyl substituent. Protons on the fluorophenyl ring (H3' to H6') will exhibit complex splitting due to both proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Atom Label | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

|---|---|---|---|---|

| H7 (CHO) | ~10.01 | s (singlet) | - | 1H |

| H2 | ~7.95 | s (singlet) | - | 1H |

| H4 | ~7.88 | d (doublet) | J ≈ 7.6 | 1H |

| H6 | ~7.75 | d (doublet) | J ≈ 7.6 | 1H |

| H5 | ~7.55 | t (triplet) | J ≈ 7.6 | 1H |

| H6' | ~7.50 | m (multiplet) | - | 1H |

| H4' | ~7.42 | m (multiplet) | - | 1H |

| H3' | ~7.28 | m (multiplet) | - | 1H |

| H5' | ~7.18 | m (multiplet) | - | 1H |

Predicted ¹³C NMR Data

Predictions for the ¹³C NMR spectrum are based on data for benzaldehyde and 2-fluorobiphenyl.[3] The carbonyl carbon (C7) is highly deshielded and will appear around 191-192 ppm.[3] The carbon directly bonded to the fluorine (C2') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245-250 Hz). Other carbons in the fluorophenyl ring will show smaller two-, three-, and four-bond C-F couplings.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Atom Label | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Predicted JCF (Hz) |

|---|---|---|---|

| C7 (CHO) | ~191.5 | s (singlet) | - |

| C2' | ~160.0 | d (doublet) | ~248 |

| C1 | ~137.5 | s (singlet) | - |

| C3 | ~136.8 | s (singlet) | - |

| C5 | ~134.5 | s (singlet) | - |

| C6' | ~131.0 | d (doublet) | ~8 |

| C4' | ~130.5 | d (doublet) | ~4 |

| C4 | ~130.0 | s (singlet) | - |

| C6 | ~129.5 | s (singlet) | - |

| C2 | ~128.8 | s (singlet) | - |

| C1' | ~128.0 | d (doublet) | ~12 |

| C5' | ~124.5 | d (doublet) | ~4 |

| C3' | ~116.0 | d (doublet) | ~22 |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Analyte Weighing: Accurately weigh 10-20 mg of solid this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar aromatic compounds.[5]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4][6] Gently vortex or sonicate if necessary to ensure complete dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly near the top with a permanent marker.

NMR Spectrum Acquisition

The following outlines a general procedure for acquiring spectra on a modern FT-NMR spectrometer.

-

Instrument Setup: Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.[7] Place the sample into the NMR magnet.

-

Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[4]

-

Tuning and Matching: The probe must be tuned to the correct frequencies for the desired nuclei (e.g., ¹H and ¹³C) and matched to the instrument's electronics to maximize signal transmission and reception.[7]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, known as shimming, is critical for achieving sharp spectral lines and high resolution. This can be performed manually or automatically.[4][8]

-

Parameter Setup & Acquisition:

-

Load a standard set of acquisition parameters for the nucleus being observed (¹H or ¹³C).

-

Set the appropriate spectral width to encompass all expected signals.

-

Adjust the number of scans (e.g., 8-16 for ¹H, 128-1024+ for ¹³C) to achieve an adequate signal-to-noise ratio.

-

Initiate the acquisition to collect the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[5]

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Visualization of Workflows and Relationships

Logical Workflow for NMR Analysis

The process from sample preparation to final structural confirmation follows a logical sequence, as depicted below.

Figure 2: Standard workflow for NMR spectral analysis from sample preparation to structural confirmation.

References

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 2-Fluorobiphenyl(321-60-8) 1H NMR spectrum [chemicalbook.com]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. depts.washington.edu [depts.washington.edu]

Mass Spectrum of 3-(2-Fluorophenyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of 3-(2-Fluorophenyl)benzaldehyde. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages data from the closely related molecule, 3-Fluorobenzaldehyde, and established principles of mass spectrometry for aromatic and halogenated compounds to predict its fragmentation pattern. This document is intended to serve as a valuable resource for researchers in compound identification and characterization.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the aldehyde group and fragmentation of the biphenyl ring system. The presence of the fluorine atom is expected to influence the fragmentation pattern.

Predicted Major Fragment Ions

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak at m/z 200, corresponding to the molecular weight of this compound. The key fragmentation pathways are expected to involve the loss of the formyl radical (CHO), a hydrogen atom (H), and subsequent fragmentations of the resulting ions.

| m/z (Predicted) | Proposed Fragment Ion | Formula | Description |

| 200 | [M]⁺ | [C₁₃H₉FO]⁺ | Molecular Ion |

| 199 | [M-H]⁺ | [C₁₃H₈FO]⁺ | Loss of a hydrogen atom from the aldehyde group |

| 171 | [M-CHO]⁺ | [C₁₂H₈F]⁺ | Loss of the formyl radical |

| 152 | [C₁₂H₈]⁺ | [C₁₂H₈]⁺ | Loss of a fluorine radical from the [M-CHO]⁺ ion |

| 151 | [C₁₂H₇]⁺ | [C₁₂H₇]⁺ | Loss of a hydrogen atom from the [C₁₂H₈]⁺ ion |

Reference Mass Spectrum: 3-Fluorobenzaldehyde

As a reference, the mass spectral data for 3-Fluorobenzaldehyde, obtained from the NIST Mass Spectrometry Data Center, is presented below.[1][2][3][4][5] This data provides a basis for the predicted fragmentation of the target molecule.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |

| 124 | 100.0 | [M]⁺ | [C₇H₅FO]⁺ |

| 123 | 95.5 | [M-H]⁺ | [C₇H₄FO]⁺ |

| 95 | 55.2 | [M-CHO]⁺ | [C₆H₄F]⁺ |

| 96 | 8.2 | [M-CO]⁺ | [C₆H₅F]⁺ |

| 75 | 12.7 | [C₆H₃]⁺ | Further fragmentation |

| 69 | 10.4 | [C₅H₄F]⁺ | Further fragmentation |

| 57 | 8.2 | [C₄H₅]⁺ | Further fragmentation |

| 50 | 11.2 | [C₄H₂]⁺ | Further fragmentation |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]⁺. This high-energy ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary proposed pathways are illustrated in the diagram below.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a general protocol for acquiring the mass spectrum of a solid aromatic aldehyde like this compound using an Electron Ionization (EI) source coupled with a mass analyzer.

Sample Preparation

-

Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.

-

Accurately weigh approximately 1-2 mg of the solid sample.

-

Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.

Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer equipped with an EI source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[6][7][8] This is a standard energy that provides reproducible fragmentation patterns.[6][8]

-

Ion Source Temperature: 200-250 °C. The temperature should be sufficient to volatilize the sample without causing thermal degradation.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Scan Range: m/z 40-500 to ensure detection of the molecular ion and all significant fragments.

-

Inlet System: Direct insertion probe (for solid samples) or Gas Chromatography (GC) inlet. If using a GC inlet, an appropriate column and temperature program must be developed.

Data Acquisition Workflow

Caption: General workflow for EI-MS analysis of an aromatic aldehyde.

Data Analysis

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and identify the major fragment ions.

-

Compare the obtained spectrum with spectral libraries (if available) for confirmation.

-

Propose fragmentation mechanisms consistent with the observed peaks.

Conclusion

This technical guide provides a comprehensive overview of the anticipated mass spectrum of this compound. By leveraging data from analogous compounds and fundamental principles of mass spectrometry, a predicted fragmentation pattern and a detailed experimental protocol are presented. This information serves as a foundational resource for researchers engaged in the synthesis, identification, and characterization of this and related compounds, aiding in drug development and other scientific endeavors.

References

- 1. Benzaldehyde, 3-fluoro- [webbook.nist.gov]

- 2. Benzaldehyde, 3-fluoro- [webbook.nist.gov]

- 3. Benzaldehyde, 3-fluoro- [webbook.nist.gov]

- 4. Benzaldehyde, 3-fluoro- [webbook.nist.gov]

- 5. Benzaldehyde, 3-fluoro- [webbook.nist.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Synthesis of 3-(2-Fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-(2-Fluorophenyl)benzaldehyde, a valuable intermediate in pharmaceutical and materials science research. The document details the necessary starting materials, experimental protocols, and reaction pathways, presenting quantitative data in accessible formats and visualizing complex processes for enhanced understanding.

Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins two aromatic rings, in this case, a benzaldehyde moiety and a fluorophenyl group. The key starting materials for this pathway are 3-bromobenzaldehyde and (2-fluorophenyl)boronic acid.[1][2]

A general representation of this synthetic approach is outlined below:

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzaldehyde and (2-Fluorophenyl)boronic Acid

While a specific protocol for this compound was not found, a general and widely applicable procedure for the Suzuki-Miyaura coupling of an aryl bromide with an aryl boronic acid is as follows. This can be adapted for the target synthesis.

Materials:

-

3-Bromobenzaldehyde

-

(2-Fluorophenyl)boronic acid

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF))

-

Solvent (e.g., Toluene/Water mixture, Dioxane, or Tetrahydrofuran (THF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask, combine 3-bromobenzaldehyde (1 equivalent), (2-fluorophenyl)boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

The flask is evacuated and backfilled with an inert gas multiple times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system to the flask.

-

The reaction mixture is heated to a temperature typically ranging from 80°C to 110°C and stirred vigorously.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

The following table provides data for a similar Suzuki-Miyaura reaction to illustrate typical yields and conditions.

| Reactant A | Reactant B | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ (0.1) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | ~90 | General Procedure |

Synthesis of Starting Materials

A comprehensive understanding of the synthesis of this compound necessitates a review of the preparation of its key precursors.

Synthesis of 3-Bromobenzaldehyde from Benzaldehyde

3-Bromobenzaldehyde can be synthesized via electrophilic aromatic substitution of benzaldehyde.

Experimental Protocol:

A detailed procedure for the bromination of benzaldehyde is as follows:[3][4]

Materials:

-

Benzaldehyde

-

Bromine

-

Chlorine

-

Aluminum Chloride (AlCl₃)

-

1,2-Dichloroethane

Procedure:

-

In a suitable reaction vessel, a mixture of recovered and fresh 1,2-dichloroethane is prepared.

-

98% aluminum chloride (0.65 mol, 88.6 g) is added to the solvent.[3][4]

-

Chlorine gas (0.25 mol, 17.8 g) is bubbled through the mixture at 0°C.[3][4]

-

97% benzaldehyde (0.50 mol, 54.6 g) is added over 1 hour at 40°C.[3][4]

-

Bromine (0.30 mol, 48.0 g) is then added dropwise over 2 hours at 40°C.[3][4]

-

The reaction mixture is stirred for an additional 2 hours at the same temperature.[3][4]

-

The reaction is worked up by careful addition of water to quench the catalyst, followed by separation of the organic layer.

-

The organic layer is washed, dried, and the solvent is removed.

-

The crude product is purified by distillation.

Quantitative Data for 3-Bromobenzaldehyde Synthesis:

| Starting Material | Moles of Benzaldehyde | Moles of AlCl₃ | Moles of Chlorine | Moles of Bromine | Product | Yield (g) | Yield (%) | Reference |

| Benzaldehyde | 0.50 | 0.65 | 0.25 | 0.30 | 3-Bromobenzaldehyde | 83.1 | ~90 | [3][4] |

Synthesis of (2-Fluorophenyl)boronic Acid

(2-Fluorophenyl)boronic acid is typically prepared from a corresponding aryl halide, such as 2-fluorobromobenzene, via a lithium-halogen exchange followed by reaction with a borate ester.

Experimental Protocol:

A general procedure for the synthesis of an aryl boronic acid is as follows:

Materials:

-

2-Fluorobromobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trialkyl borate (e.g., Trimethyl borate or Triisopropyl borate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Aqueous acid (e.g., Hydrochloric acid)

Procedure:

-

A solution of 2-fluorobromobenzene in an anhydrous solvent is cooled to a low temperature (typically -78°C) under an inert atmosphere.

-

n-Butyllithium is added dropwise, and the mixture is stirred to allow for the lithium-halogen exchange to occur.

-

The trialkyl borate is then added at the low temperature.

-

The reaction mixture is allowed to warm to room temperature.

-

An aqueous acid workup is performed to hydrolyze the boronate ester to the boronic acid.

-

The product is extracted with an organic solvent.

-

The organic layer is dried and the solvent removed to yield the crude (2-fluorophenyl)boronic acid, which can be purified by recrystallization.

Quantitative Data for a Representative Aryl Boronic Acid Synthesis:

The following table provides data for a similar aryl boronic acid synthesis to illustrate typical yields and conditions.

| Starting Material | Moles of Aryl Halide | Moles of n-BuLi | Moles of Borate Ester | Product | Yield (%) | Reference |

| 1-Bromo-3,4,5-trifluorobenzene | 70.0 mmol | 1.05 equiv. | 1.1 equiv. | (3,4,5-trifluorophenyl)boronic acid | 85-90 | General Procedure |

Conclusion

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction between 3-bromobenzaldehyde and (2-fluorophenyl)boronic acid. This technical guide has provided detailed experimental considerations and protocols for the synthesis of these key starting materials. For researchers and professionals in drug development, the ability to efficiently synthesize this and related fluorinated biphenyl compounds is critical for the exploration of new chemical entities with potentially enhanced biological activity and improved pharmacokinetic profiles. The provided workflows and data serve as a foundational resource for the laboratory-scale preparation of this compound.

References

reactivity of the aldehyde functional group in 3-(2-Fluorophenyl)benzaldehyde